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Abstract
Pradefovir Mesylate (formerly known as MB-06886, remofovir mesylate) is a novel, orally

administered, liver-targeting prodrug of adefovir, developed to treat chronic hepatitis B (CHB)

infection.[1][2] It was designed using HepDirect™ prodrug technology to enhance delivery of

the active metabolite, adefovir, to the liver, thereby increasing antiviral efficacy while minimizing

the dose-limiting nephrotoxicity associated with the earlier prodrug, adefovir dipivoxil.[2][3]

Pradefovir is activated by the liver-predominant cytochrome P450 3A4 (CYP3A4), leading to a

favorable distribution of the active drug.[4] Clinical trials have demonstrated its potent anti-HBV

activity and a favorable safety profile. This document provides a comprehensive overview of

the discovery, synthesis, mechanism of action, and clinical development of Pradefovir
Mesylate.

Discovery and Rationale
The development of Pradefovir Mesylate was driven by the need to improve the therapeutic

index of adefovir. Adefovir dipivoxil, an oral prodrug of adefovir, is effective against hepatitis B

virus (HBV) but its use is limited by dose-dependent kidney toxicity. This toxicity arises because

adefovir dipivoxil is converted to active adefovir systemically, leading to significant drug

exposure in the kidneys.
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The solution was to design a liver-targeted prodrug. Researchers synthesized a series of 1-

aryl-1,3-propanyl prodrugs of adefovir with the rationale that they would be selectively cleaved

by enzymes highly expressed in the liver, such as CYP isozymes. This approach aimed to

concentrate the active drug, adefovir diphosphate (ADV-DP), in hepatocytes—the primary site

of HBV replication—while reducing systemic exposure and, consequently, renal toxicity.

Pradefovir emerged from this series as the lead compound, demonstrating high stability in

plasma and potent anti-HBV activity.

Mechanism of Action
Pradefovir Mesylate's mechanism of action is a multi-step, liver-specific process that

ultimately inhibits HBV replication.

Hepatic Uptake and Activation: After oral administration, Pradefovir is absorbed and

transported to the liver.

CYP3A4-Mediated Cleavage: In hepatocytes, the liver-predominant enzyme CYP3A4

metabolizes Pradefovir through oxidation, releasing the active drug, adefovir (also known as

PMEA).

Cellular Phosphorylation: Cellular kinases within the hepatocyte then phosphorylate adefovir

twice to its active diphosphate form, adefovir diphosphate (ADV-DP).

Inhibition of HBV DNA Polymerase: ADV-DP acts as a competitive inhibitor of the natural

substrate, deoxyadenosine triphosphate (dATP), for the viral RNA-dependent DNA

polymerase (reverse transcriptase).

Chain Termination: Upon incorporation into the growing viral DNA chain, ADV-DP causes

premature chain termination, effectively halting HBV replication.

This liver-targeting mechanism significantly improves the distribution of the active metabolite.

Studies in rats showed that Pradefovir resulted in a 12-fold improvement in the liver-to-kidney

ratio of adefovir compared to adefovir dipivoxil. A clinical study later confirmed that Pradefovir

leads to a kidney-to-liver PMEA ratio of 1:20, a stark contrast to the 1:1 ratio observed with

adefovir dipivoxil.

Figure 1: Mechanism of Action of Pradefovir Mesylate.
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Chemical Synthesis
The synthesis of Pradefovir Mesylate involves a multi-step process. An improved,

documented procedure is as follows:

Activation of Adefovir: The starting material, adefovir, is first activated using oxalyl chloride

and N,N-diethylformamide. This step generates a formamidine-protected phosphonyl

dichloridate intermediate.

Condensation: The intermediate is then condensed with (S)-1-(3-chlorophenyl)-1,3-

propanediol at a low temperature. This reaction yields the cyclic phosphonate as a

diastereomeric mixture, in which the desired cis-diastereoisomer predominates.

Hydrolysis and Salt Formation: The formamidine protecting group is hydrolyzed with

ethanolic acetic acid.

Purification: Finally, the product is recrystallized as the mesylate salt, which provides the

target Pradefovir Mesylate in high diastereomeric excess.
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Figure 2: Simplified workflow for Pradefovir Mesylate synthesis.

Pharmacokinetics and Preclinical Data
Pharmacokinetic studies have highlighted the rapid absorption of Pradefovir and its efficient

conversion to adefovir (PMEA).
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Parameter Species Value Reference

Oral Bioavailability (F) Rat
42% (as mesylate

salt)

Time to Max

Concentration (tmax)
Human

~1 hour (for both

Pradefovir and

Adefovir)

Half-life (t1/2) - Day

28
Human Pradefovir: 4-14 hours

Adefovir (from

Pradefovir): 29-39

hours

Intrinsic Clearance

(Clint)
Rat Microsomes

48.1 ± 8 µl/min/mg

protein

Human Microsomes
11.3 ± 0.4 µl/min/mg

protein

Vmax Rat Microsomes
1.2 ± 0.1 nmol/min/mg

protein

Human Microsomes
1.8 ± 0.03

nmol/min/mg protein

Km Rat Microsomes 25 ± 7 µM

Human Microsomes 160 ± 9 µM

Table 1: Summary of Pharmacokinetic and In Vitro Metabolism Parameters.

Clinical Efficacy
Clinical trials have established the efficacy of Pradefovir Mesylate in reducing viral load in

patients with chronic hepatitis B.

Phase 2 Study Results
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A multicenter, double-blind, randomized Phase 2 trial compared four doses of Pradefovir (30,

45, 60, and 75 mg) with Tenofovir Disoproxil Fumarate (TDF, 300 mg) over 24 weeks.

Parameter
(at Week
24)

Pradefovir
30mg

Pradefovir
45mg

Pradefovir
60mg

Pradefovir
75mg

TDF 300mg

Mean HBV

DNA

Reduction

(log10 IU/mL)

5.40 5.34 5.33 5.40 5.12

Patients with

HBV DNA

<29 IU/mL

27% 54% 48% 58% 42%

ALT

Normalization
83% 68% 65% 51% 69%

HBeAg Loss 3% 12% 6% 9% 3%

HBeAg

Seroconversi

on

0% 10% 0% 4% 3%

Table 2: Key Efficacy Outcomes from a 24-Week Phase 2 Clinical Trial.

Another Phase 2 study with a 24-week interim analysis showed significant, dose-dependent

declines in HBV DNA.

Treatment Group (daily)
Median HBV DNA Reduction (log10
copies/mL)

Pradefovir 5 mg 2.13

Pradefovir 10 mg 2.60

Pradefovir 20 mg 2.53

Pradefovir 30 mg 2.97
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Table 3: Interim 24-Week HBV DNA Reduction from an earlier Phase 2 Study.

Phase 3 Study
Based on promising Phase 2 results, a Phase 3 trial (NCT04543565) was initiated. This

randomized, double-blind, multicenter study was designed to further evaluate the efficacy and

safety of Pradefovir compared to TDF in HBeAg-positive or HBeAg-negative CHB patients.

Safety and Tolerability
Across clinical trials, Pradefovir Mesylate has demonstrated a favorable safety profile, a

primary goal of its development. The liver-targeting design successfully minimized renal

toxicity.

Adverse
Event (AE)
Rate (at
Week 24)

Pradefovir
30mg

Pradefovir
45mg

Pradefovir
60mg

Pradefovir
75mg

TDF 300mg

Any Adverse

Event
96% 90% 90% 96% 98%

Serious

Adverse

Events

(SAEs)

6% 6% 8% 4% 4%

Table 4: Adverse Event Rates from the 24-Week Phase 2 Clinical Trial. Most AEs were Grade 1

or 2, and no SAEs were judged to be related to the study drugs.

Key Experimental Methodologies
Phase 3 Clinical Trial Protocol (NCT04543565)
The Phase 3 study provides a clear example of the rigorous testing applied to Pradefovir.

Design: A randomized, double-blind, positive-drug parallel control, multicenter study.
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Population: Eligible HBeAg-positive or HBeAg-negative CHB patients, including up to 20%

with compensated cirrhosis.

Randomization: Patients were randomized 2:1 to either the Pradefovir group or the TDF

group.

Treatment Arms:

Experimental Arm: Pradefovir Mesylate tablet + Placebo for TDF, once daily.

Active Comparator Arm: TDF tablet + Placebo for Pradefovir Mesylate, once daily.

Duration: A 96-week double-blind treatment period, followed by a 48-week open-label

extension where all subjects receive Pradefovir. An interim analysis was planned after the

first 48 weeks.
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Figure 3: Workflow of the Phase 3 Clinical Trial for Pradefovir.

Pharmacokinetic Analysis
Method: Serum samples from patients were analyzed for Pradefovir and its metabolite PMEA

using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly

sensitive and specific method allows for accurate quantification of the parent drug and its

active metabolite.

Virologic Assessment
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Method: Serum HBV DNA levels were quantified using the COBAS Amplicor HBV Monitor

Test. This is a polymerase chain reaction (PCR)-based assay designed for the quantitative

measurement of HBV DNA in human serum or plasma.

Conclusion
Pradefovir Mesylate represents a successful application of rational drug design and liver-

targeting prodrug technology. By focusing on a specific metabolic activation pathway

predominant in the liver, its discovery overcame the primary limitation of its predecessor,

adefovir dipivoxil. The synthesis has been optimized to produce a highly pure,

diastereomerically enriched compound. Extensive clinical data have confirmed that Pradefovir

offers potent antiviral efficacy against HBV, comparable or superior to standard-of-care

treatments like TDF, coupled with an improved safety profile, particularly concerning renal

function. Pradefovir Mesylate stands as a significant advancement in the therapeutic arsenal

for chronic hepatitis B.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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